molecular formula C11H19NO3 B029969 Tert-butyl 4-formylpiperidine-1-carboxylate CAS No. 137076-22-3

Tert-butyl 4-formylpiperidine-1-carboxylate

Cat. No. B029969
Key on ui cas rn: 137076-22-3
M. Wt: 213.27 g/mol
InChI Key: JYUQEWCJWDGCRX-UHFFFAOYSA-N
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Patent
US08207344B2

Procedure details

To a solution of N-tert-butoxycarbonyl-4-piperidinecarboxaldehyde (32.20 g, 151.45 mmol) in tetrahydrofuran at −78° C. is added methyl magnesium bromide (2 M in diethyl ether, 100.96 mL, 302.89 mmol). The reaction is stirred at −78° C. for 4.5 h, and then warmed to −50° C. for 30 min. The reaction is quenched with water at −50° C. and allowed to warm to room temperature for 16 h. The solvents are removed and the material is partitioned between diethyl ether and 0.1 M hydrochloric acid. The mixture is extracted with diethyl ether. The combined organic layers are washed with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated to dryness. The crude is purified by flash chromatography over silica gel to afford 16.90 g of the title compound as a colourless oil. MS (m/z) 229 (M+1).
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
100.96 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]=[O:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:16][Mg]Br>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH:14]([OH:15])[CH3:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=O
Name
Quantity
100.96 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at −78° C. for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to −50° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water at −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents are removed
CUSTOM
Type
CUSTOM
Details
the material is partitioned between diethyl ether and 0.1 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic layers are washed with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude is purified by flash chromatography over silica gel

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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